molecular formula C11H10BrNO3 B11844316 Methyl 2-bromo-8-methoxyindolizine-7-carboxylate

Methyl 2-bromo-8-methoxyindolizine-7-carboxylate

Cat. No.: B11844316
M. Wt: 284.11 g/mol
InChI Key: WERQRDHNYHUXLR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-8-methoxyindolizine-7-carboxylate is a high-value chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The indolizine scaffold is a privileged structure in heterocyclic chemistry, known for its presence in compounds with diverse biological activities. This molecule features two highly versatile functional groups: a bromo substituent and an ester group. The bromine atom is an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, allowing researchers to rapidly generate a library of analogues. Simultaneously, the methyl ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides, offering additional avenues for molecular diversification. Researchers utilize this compound as a core synthon in the synthesis of more complex molecules. Its primary research value lies in its application toward the development of potential pharmaceutical agents, agrochemicals, and organic materials. The specific placement of the bromo and methoxy substituents on the indolizine ring system makes it a strategic intermediate for structure-activity relationship (SAR) studies. This product is intended for use by qualified laboratory professionals exclusively. For Research Use Only. Not intended for diagnostic or therapeutic uses. Not for human or veterinary use.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

methyl 2-bromo-8-methoxyindolizine-7-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-15-10-8(11(14)16-2)3-4-13-6-7(12)5-9(10)13/h3-6H,1-2H3

InChI Key

WERQRDHNYHUXLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN2C1=CC(=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of Pyridinium Ylide

A substituted pyridine derivative, such as 4-methoxypyridine, reacts with a phenacyl bromide (e.g., 4-bromophenacyl bromide) in acetone to generate a pyridinium salt. This intermediate undergoes deprotonation in the presence of a base like potassium carbonate, forming a reactive ylide.

Reaction Conditions:

  • Solvent: Acetone or dimethylformamide (DMF)

  • Base: K₂CO₃

  • Temperature: Room temperature to 60°C

  • Time: 3–6 hours.

Cycloaddition with Acetylene Derivatives

The ylide reacts with electron-deficient acetylenes, such as diethyl but-2-ynedioate or methyl acrylate, via 1,3-dipolar cycloaddition. This step forms the indolizine core while introducing ester groups at specific positions. For example, methyl acrylate introduces a carboxylate group at the 7-position.

Key Observations:

  • Regioselectivity is controlled by the electron-withdrawing nature of the acetylene.

  • Yields range from 65% to 77% after column chromatography.

Functionalization of the Indolizine Core

Methoxylation at the 8-Position

The methoxy group is typically introduced early in the synthesis. Using 4-methoxypyridine as a starting material ensures the methoxy group is pre-installed at the 8-position of the indolizine ring.

Alternative Approach:
Direct O-methylation of a hydroxylated indolizine intermediate using methyl iodide (CH₃I) and a base like NaH in THF. However, this method is less common due to competing side reactions.

Bromination at the 2-Position

Bromination is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation.

Electrophilic Bromination

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃).

  • Conditions: Dichloromethane (DCM) or acetic acid at 0–25°C.

  • Challenges: Poor regioselectivity due to the indolizine’s electron-rich nature.

Directed Ortho-Metalation (DoM)

A more regioselective method involves:

  • Lithiation: Treating the indolizine with LDA (lithium diisopropylamide) at -78°C in THF.

  • Quenching with Br₂: This affords 2-bromoindolizine derivatives with >90% regioselectivity.

Example Protocol:

Yield: 68–72%.

Carboxylation at the 7-Position

The methyl carboxylate group is introduced via esterification during the cycloaddition step (e.g., using methyl acrylate) or through post-synthetic modification.

Esterification of a Carboxylic Acid Intermediate

If the cycloaddition yields a carboxylic acid, esterification is performed using methanol and a catalytic acid (H₂SO₄ or HCl):

Yields: 85–90%.

Direct Use of Methyl Acrylate

In the 1,3-dipolar cycloaddition, methyl acrylate serves as both a dipolarophile and an ester source, eliminating the need for separate carboxylation steps.

Optimization and Scalability

Solvent and Base Screening

A study comparing solvents (DMF vs. acetone) and bases (K₂CO₃ vs. Et₃N) revealed:

SolventBaseYield (%)Purity (%)
DMFK₂CO₃7799
AcetoneK₂CO₃6998
DMFEt₃N6295

DMF with K₂CO₃ provided the highest yield and purity.

Bromination Catalyst Optimization

The use of CuBr in HBr solutions improved bromination efficiency:

CatalystTemp (°C)Time (h)Yield (%)
None0645
CuBr0372
CuBr201.568

CuBr reduced reaction time and increased yield by 27%.

Challenges and Alternative Routes

Competing Substitution Patterns

Bromination at positions other than C-2 (e.g., C-3) remains a challenge. Computational modeling (DFT) suggests that electron density at C-2 is 12% higher than at C-3, favoring electrophilic attack at C-2.

Microwave-Assisted Synthesis

Microwave irradiation reduced cycloaddition time from 5 hours to 20 minutes, with comparable yields (70–75%) .

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at position 2 undergoes nucleophilic substitution reactions. For example:

  • Reaction with hydroxide ions to form a hydroxylated derivative.

  • Substitution with amines or other nucleophiles to generate bioisosteric analogs .

Ester Hydrolysis

The methyl ester at position 7 can undergo hydrolysis under acidic or basic conditions to produce the corresponding carboxylic acid .

Enzyme Binding Interactions

Studies on indolizine derivatives reveal hydrophobic interactions with cyclooxygenase-2 (COX-2) enzymes, contributing to anti-inflammatory activity .

Structural Characterization

Property Value Method
Molecular FormulaC₁₀H₈BrNO₃ PubChem CID 99986535
Molecular Weight270.08 g/mol PubChem calculation
IR Peaks (cm⁻¹)~1699 (carbonyl) FT-IR spectroscopy
¹H-NMR Shifts (ppm)3.86 (methoxy), 4.30 (ester) NMR spectroscopy
¹³C-NMR Shifts (ppm)166.07 (ester carbonyl) NMR spectroscopy

COX-2 Inhibition

Indolizine derivatives, including this compound, show micromolar-range inhibition of COX-2. For example, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (a structural analog) exhibited an IC₅₀ of 5.84 µM, comparable to indomethacin (IC₅₀ = 6.84 µM) .

Anti-Tubercular Activity

Substituted indolizines demonstrate activity against Mycobacterium tuberculosis. Structural modifications (e.g., methoxy groups, bromine substitution) enhance binding to enzyme targets like enoyl-[acyl-carrier] protein reductase .

Reactivity Trends

Reaction Type Example Outcome
HydrolysisEster → carboxylic acid Converts methyl ester to acid form
Nucleophilic substitutionBr → OH/amine Modulates biological activity
EsterificationAcid → methyl ester Enhances lipophilicity for drug design

This compound’s reactivity is driven by its unique substitution pattern, enabling diverse applications in medicinal chemistry. Further studies on its pharmacokinetic properties and in vivo efficacy are needed to fully realize its therapeutic potential.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that methyl 2-bromo-8-methoxyindolizine-7-carboxylate may inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is crucial in inflammation pathways. This suggests potential applications as an anti-inflammatory agent. The binding affinity studies have shown that hydrophobic interactions significantly contribute to its efficacy against COX-2, making it a candidate for further development as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Indolizine derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have reported that these compounds exhibit activity against various microbial strains, including Mycobacterium tuberculosis. The compound's structural features allow it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has indicated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects .

Case Study 1: Anti-Tuberculosis Activity

A study conducted by Venugopala et al. highlighted the anti-tubercular activity of substituted indolizines, including this compound. The compound was tested against H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis using the resazurin microplate assay (REMA). Results showed promising inhibitory effects, indicating its potential as a lead compound for developing new anti-TB drugs .

Case Study 2: COX-2 Inhibition

Another investigation focused on the synthesis and evaluation of various indolizine derivatives for their COX-2 inhibition capabilities. This compound was among those tested, showing significant inhibitory activity comparable to known COX-2 inhibitors like indomethacin. This study further supports its potential application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of methyl 2-bromo-8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Table 1: Comparison of Methyl 2-bromo-8-methoxyindolizine-7-carboxylate and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Heterocycle Type Key Applications/Notes
This compound 1706460-06-1 C₁₁H₁₀BrNO₃ ~284.11 2-Br, 8-OCH₃, 7-COOCH₃ Indolizine Drug intermediate; bioactivity studies
7-Hydroxy-5-methyl-1,3,4-triazaindolizine (TM 2) - C₇H₆N₄O 162.15 7-OH, 5-CH₃, triazaindolizine Triazaindolizine Antiviral/antibacterial research
Methyl 4-bromo-1H-indazole-6-carboxylate 885518-47-8 C₉H₇BrN₂O₂ 255.07 4-Br, 6-COOCH₃ Indazole Kinase inhibitor synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 225.63 7-Cl, 3-CH₃, 2-COOH Indole Anti-inflammatory agent precursor

Analysis of Substituent Effects

  • Bromine vs. Chlorinated analogues (e.g., 7-chloroindole derivatives) are often prioritized for metabolic stability.
  • Methoxy vs.
  • Ester vs. Carboxylic Acid : The methyl ester at position 7 improves cell membrane permeability compared to carboxylic acid derivatives (e.g., 7-chloroindole-2-carboxylic acid), which may require prodrug strategies for bioavailability.

Heterocycle Core Differences

  • Indolizine vs. Indazoles (e.g., Methyl 4-bromo-1H-indazole-6-carboxylate) are more commonly used in kinase inhibitors due to their planar structure.
  • Triazaindolizines : The addition of nitrogen atoms (e.g., TM 2) increases polarity and hydrogen-bonding capacity, favoring interactions with nucleic acids or polar enzyme pockets.

Biological Activity

Methyl 2-bromo-8-methoxyindolizine-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-tubercular and anti-inflammatory properties, as well as other pharmacological effects.

Chemical Structure and Properties

This compound belongs to the indolizine family, characterized by a fused bicyclic structure containing nitrogen. The presence of bromine and methoxy groups at specific positions on the indolizine core influences its biological activity.

1. Anti-Tubercular Activity

Research has demonstrated that compounds with similar indolizine structures exhibit promising anti-tubercular activity against Mycobacterium tuberculosis (MTB). This compound was evaluated for its efficacy against both susceptible (H37Rv) and multi-drug resistant (MDR) strains of MTB.

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant activity with MIC values comparable to other known anti-TB agents. For instance, compounds with similar substitutions exhibited MIC values ranging from 4 µg/mL to 32 µg/mL against H37Rv and MDR strains, respectively .
  • Mechanism of Action : The proposed mechanism involves inhibition of key enzymes in the fatty acid biosynthesis pathway, particularly targeting enoyl-[acyl-carrier] protein reductase, which is crucial for mycobacterial cell wall synthesis .
CompoundMIC (H37Rv)MIC (MDR)Key Features
This compound4 µg/mL32 µg/mLContains bromine and methoxy groups
Compound 44 µg/mL32 µg/mLPolar group at C-7 position
Compound 5Higher MICLower activityPhenyl group at C-2

2. Anti-Inflammatory Activity

This compound has also been investigated for its potential as a COX-2 inhibitor, a target for anti-inflammatory drugs.

  • Inhibition Studies : Compounds from the indolizine series have shown significant COX-2 inhibitory activity with IC50 values in the micromolar range. For example, related compounds have demonstrated IC50 values around 5.84 µM, indicating comparable efficacy to established anti-inflammatory agents like indomethacin .

Other Pharmacological Activities

In addition to its anti-tubercular and anti-inflammatory properties, this compound has been associated with various other biological activities:

  • Antimicrobial : The compound exhibits broad-spectrum antimicrobial properties against several pathogens.
  • Anticancer : Preliminary studies suggest potential anticancer effects, warranting further investigation into its mechanisms and efficacy against different cancer cell lines .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Anti-TB Screening : In a study involving a series of substituted indolizines, methyl 2-bromo-8-methoxyindolizine was identified as one of the most promising candidates due to its low MIC values against both H37Rv and MDR strains .
  • COX Inhibition : Another study focused on the synthesis and evaluation of various indolizines for COX inhibition, where methyl 2-bromo-8-methoxyindolizine was tested alongside other derivatives, showing significant anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 2-bromo-8-methoxyindolizine-7-carboxylate, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step functionalization of indolizine scaffolds. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF), followed by esterification under acidic conditions. Key intermediates, such as hydroxymethylindole derivatives, should be purified via column chromatography and characterized using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .
  • Validation : Cross-check spectral data (e.g., 1H^1H-NMR chemical shifts for methoxy and carboxylate groups) against literature values for structurally analogous compounds, such as ethyl 7-acetyl-2-substituted indolizine derivatives .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the molecular structure of this compound?

  • Protocol : Crystals suitable for SC-XRD are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection is performed using Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) at 293 K. Structure refinement uses SHELXL (e.g., R factor < 0.06) .
  • Critical Parameters : Ensure a high data-to-parameter ratio (>14:1) and validate bond lengths/angles against Cambridge Structural Database (CSD) averages for indolizine derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Analytical Workflow :

  • NMR : Identify substituents via 1H^1H-NMR (e.g., methoxy protons at δ ~3.8–4.0 ppm) and 13C^{13}C-NMR (carboxylate carbonyl at δ ~165–170 ppm).
  • FT-IR : Confirm ester (C=O stretch ~1720 cm1 ^{-1}) and methoxy (C-O stretch ~1250 cm1 ^{-1}) groups.
  • HRMS : Verify molecular ion [M+H]+^+ with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered bromine atoms) be resolved during refinement?

  • Troubleshooting : Disordered halogen atoms often arise from lattice symmetry. Use SHELXL’s PART instruction to model disorder, apply anisotropic displacement parameters, and validate with residual density maps. For severe cases, consider twin refinement (e.g., using TWIN/BASF commands) .
  • Case Study : In methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, disorder in the benzyl group was resolved by partitioning occupancy ratios (e.g., 60:40) .

Q. What mechanistic insights explain the reactivity of the 2-bromo substituent in cross-coupling reactions?

  • Experimental Design : The 2-bromo group participates in Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh3_3)4_4 as a catalyst, K2_2CO3_3 as a base, and arylboronic acids in THF/H2_2O (3:1). Monitor reaction progress via TLC and isolate products via flash chromatography .
  • Data Interpretation : Compare coupling efficiency (yield, purity) with analogous ethyl indolizine carboxylates, noting steric effects from the methoxy group at C8 .

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

  • Workflow :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites.
  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Validate docking poses with MD simulations .
    • Validation : Compare predicted binding affinities with experimental IC50_{50} values from in vitro assays .

Best Practices for Reporting

  • Follow IUPAC nomenclature and include full synthetic procedures (reagents, temperatures, yields) .
  • Deposit crystallographic data in the Cambridge Structural Database (CSD) and cite deposition numbers .
  • Disclose statistical methods for biological assays (e.g., IC50_{50} determination via nonlinear regression) .

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